molecular formula C₃₇H₅₆F₇N₆O₁₆P B1152840 (1'S,2R,3R)-Fosaprepitant Dimeglumine

(1'S,2R,3R)-Fosaprepitant Dimeglumine

Cat. No.: B1152840
M. Wt: 1004.83
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Framework of Prodrug Design in Medicinal Chemistry

Prodrugs are pharmacologically inactive compounds that are converted into their active form within the body through enzymatic or chemical biotransformation. drugbank.com This approach is often utilized to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties.

Phosphorylated prodrugs are a specific class of prodrugs designed to enhance the aqueous solubility of a parent drug. fda.gov The addition of a phosphate (B84403) group can significantly increase the water solubility of a lipophilic compound, making it more suitable for intravenous administration. google.com In the case of (1'S,2R,3R)-Fosaprepitant Dimeglumine, the N-phosphoryl group renders the molecule highly water-soluble, a stark contrast to the poor aqueous solubility of its active metabolite, aprepitant (B1667566). fda.govfda.gov This enhanced solubility allows for a parenteral formulation, which is particularly advantageous in clinical settings where oral administration may be compromised. nih.gov

The strategic design of prodrugs offers a multitude of biopharmaceutical benefits, as outlined in the table below.

AdvantageDescriptionRelevance to this compound
Improved Aqueous Solubility Enhancement of water solubility for parenteral formulations.The primary rationale for the development of fosaprepitant (B1673561) as a prodrug of aprepitant. nih.gov
Enhanced Bioavailability Increased absorption and systemic exposure of the active drug.Intravenous administration of fosaprepitant ensures 100% bioavailability of the active moiety, aprepitant. nih.gov
Site-Specific Delivery Targeting the drug to a specific tissue or organ.While not the primary design feature, rapid conversion at the site of administration can be considered a form of targeted delivery.
Improved Patient Compliance Overcoming issues like taste or pain on injection.An intravenous formulation can be beneficial for patients who have difficulty with oral medications.
Increased Stability Protection of the active drug from degradation.The prodrug form can be more stable in certain formulations compared to the active drug.

Overview of Neurokinin-1 (NK-1) Receptor System

The neurokinin-1 (NK-1) receptor is a G-protein coupled receptor that plays a crucial role in a variety of physiological processes, including the vomiting reflex, pain transmission, and inflammation. nih.govdrugs.com

The primary endogenous ligand for the NK-1 receptor is Substance P, an undecapeptide neuropeptide belonging to the tachykinin family. nih.gov While Substance P has the highest affinity for the NK-1 receptor, other tachykinins like neurokinin A and neurokinin B can also bind to it, albeit with lower affinity. There are two isoforms of the NK-1 receptor: a full-length and a truncated form.

The binding of Substance P to the NK-1 receptor, predominantly located in the central and peripheral nervous systems, triggers a cascade of intracellular signaling events. patsnap.com This pathway is critically involved in the emetic reflex, making it a key target for antiemetic therapies. fda.govnih.gov In the context of chemotherapy-induced nausea and vomiting (CINV), noxious stimuli from chemotherapeutic agents lead to the release of Substance P, which then activates NK-1 receptors in the brainstem, culminating in the sensation of nausea and the act of vomiting. patsnap.com

Historical Context of NK-1 Receptor Antagonist Development

The discovery of the role of the Substance P/NK-1 pathway in emesis spurred the development of NK-1 receptor antagonists. The first-generation antagonists were peptide-based and faced challenges with oral bioavailability and central nervous system penetration. Subsequent research focused on non-peptide antagonists, leading to the development of aprepitant, the first approved NK-1 receptor antagonist for the prevention of CINV. drugs.com However, the poor water solubility of aprepitant limited its formulation to oral administration. This limitation prompted the development of a water-soluble prodrug, leading to the synthesis of fosaprepitant. nih.gov this compound emerged as a stable, water-soluble salt form of fosaprepitant suitable for intravenous administration. fda.gov

Chemical Profile of this compound

This compound is a complex molecule with a specific chemical structure that is central to its function as a prodrug.

Chemical Structure and Properties

The chemical name for this compound is 1-Deoxy-1-(methylamino)-D-glucitol[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate (2:1) (salt). fda.gov It is a white to off-white amorphous powder that is freely soluble in water. fda.govfda.gov

Table of Chemical Properties:

PropertyValue
Molecular Formula C23H22F7N4O6P ⋅ 2(C7H17NO5)
Molecular Weight 1004.83 g/mol
Appearance White to off-white amorphous powder
Solubility Freely soluble in water

Data sourced from FDA label information. fda.govfda.gov

Conversion to Aprepitant

Upon intravenous administration, this compound is rapidly and almost completely converted to its active form, aprepitant, by ubiquitous phosphatases. nih.govpatsnap.com This biotransformation occurs within 30 minutes of infusion. fda.gov The conversion involves the hydrolysis of the N-phosphoryl group, releasing aprepitant, phosphoric acid, and meglumine (B1676163). fda.gov

Pharmacokinetic Profile:

ParameterValue
Time to Conversion < 30 minutes
Bioavailability of Aprepitant 100% (intravenous administration)
Plasma Half-life of Fosaprepitant ~2.3 minutes
Volume of Distribution of Fosaprepitant ~5 L

Data sourced from pharmacokinetic studies. nih.gov

Mechanism of Action

The antiemetic effects of this compound are solely attributable to its active metabolite, aprepitant. fda.gov

Antagonism of the NK-1 Receptor

Aprepitant is a selective, high-affinity antagonist of the human NK-1 receptor. drugbank.comfda.gov It competitively binds to NK-1 receptors in the central nervous system, thereby blocking the binding of Substance P. nih.gov This action prevents the downstream signaling cascade that leads to the emetic reflex. patsnap.com Aprepitant has little to no affinity for other receptors involved in emesis, such as serotonin (B10506) (5-HT3), dopamine (B1211576), and corticosteroid receptors, highlighting its specific mechanism of action. fda.gov Animal and human studies have demonstrated that aprepitant crosses the blood-brain barrier and occupies brain NK-1 receptors. drugbank.comfda.gov

Concluding Remarks

This compound stands as a testament to the power of prodrug design in modern pharmacology. By addressing the biopharmaceutical limitations of its active moiety, aprepitant, this phosphorylated prodrug provides a valuable therapeutic option for the prevention of chemotherapy-induced nausea and vomiting. Its development underscores the intricate interplay between medicinal chemistry, an understanding of physiological pathways like the Substance P/NK-1 system, and the ongoing pursuit of improved patient care.

Evolution of Selective NK-1 Receptor Antagonists

The journey to develop selective NK-1 receptor antagonists began with the discovery of Substance P in 1931. wikipedia.org For decades, research was hampered by difficulties in purifying the peptide. A significant breakthrough occurred in the 1960s with the discovery of nonmammalian peptides, termed tachykinins, that shared a common C-terminal sequence and elicited similar physiological effects to Substance P. wikipedia.org This eventually led to the successful purification and sequencing of Substance P in 1971. wikipedia.org

Early research focused on peptide-based antagonists, but these compounds generally suffered from poor oral bioavailability and other undesirable pharmacological properties. nih.gov A paradigm shift occurred in 1991 when Pfizer researchers discovered the first potent, non-peptide NK-1 receptor antagonist, CP-96,345. psu.edu This discovery catalyzed a flurry of research activity within numerous pharmaceutical companies to develop clinically viable, non-peptide antagonists. wikipedia.orgpsu.edu This intensive research led to the development of a new class of compounds, often referred to as "-pitants". wikipedia.org

The culmination of this research was the development of aprepitant (MK-869) by Merck & Co. patsnap.comwikipedia.org In 2003, aprepitant became the first NK-1 receptor antagonist to receive marketing approval from the U.S. Food and Drug Administration (FDA). wikipedia.orgtandfonline.com Following aprepitant, other antagonists such as rolapitant (B1662417) and netupitant (B1678218) were developed, further expanding the therapeutic class. wikipedia.orgnih.gov

Key Milestones in the Development of NK-1 Receptor Antagonists
YearMilestoneSignificance
1931Discovery of Substance PIdentification of the endogenous ligand for the NK-1 receptor. wikipedia.org
1991Discovery of CP-96,345First potent, non-peptide NK-1 receptor antagonist, sparking widespread research. psu.edu
2003FDA Approval of AprepitantFirst-in-class NK-1 receptor antagonist approved for clinical use. wikipedia.orgtandfonline.com
2008FDA Approval of FosaprepitantApproval of an intravenous prodrug of aprepitant, expanding administration options. nih.govtandfonline.comwikipedia.org
2015FDA Approval of RolapitantIntroduction of a new NK-1 receptor antagonist with a significantly longer half-life. wikipedia.orgnih.gov

Positioning of this compound within NK-1 Antagonist Research

The development of this compound represents a strategic, second-generation advancement in the clinical application of NK-1 receptor antagonism. Following the successful introduction of oral aprepitant, a clinical need was identified for a parenteral formulation. nih.gov This need arises in situations where patients may be unable to tolerate or absorb oral medications, a common issue for individuals experiencing nausea and vomiting. nih.govnih.gov

Fosaprepitant was engineered specifically to address this limitation. As a water-soluble prodrug, it is suitable for intravenous infusion. nih.gov Its rapid and efficient conversion in the plasma to the active drug, aprepitant, ensures that it is bioequivalent to the oral formulation, providing a comparable systemic exposure and pharmacological effect. nih.govnih.gov The FDA approved fosaprepitant in 2008, establishing it as a critical therapeutic alternative to oral aprepitant. nih.govwikipedia.org

Therefore, fosaprepitant is not positioned as a novel antagonist with a different mechanism of action, but rather as a vital line extension of aprepitant. Its development underscores a focus on formulation science and pharmacokinetics to improve the delivery and expand the utility of an already established and effective therapeutic agent. It serves as a prime example of how prodrug technology can be leveraged to overcome the physicochemical and clinical challenges of a parent drug.

Comparative Properties of Aprepitant and Fosaprepitant
PropertyAprepitantThis compound
Chemical NatureActive DrugWater-soluble phosphoryl prodrug of aprepitant. nih.gov
FormulationOral capsuleLyophilized powder for injection. drugs.comnih.gov
Administration RouteOralIntravenous. wikipedia.org
BioactivationNot applicableRapidly converted to aprepitant by phosphatases in the body. nih.govpatsnap.commrmed.in
Primary Clinical RoleFirst-in-class oral NK-1 antagonist. wikipedia.orgtandfonline.comParenteral alternative to oral aprepitant. nih.govnih.gov

Properties

Molecular Formula

C₃₇H₅₆F₇N₆O₁₆P

Molecular Weight

1004.83

Origin of Product

United States

Chemical Synthesis and Stereochemical Control of 1 S,2r,3r Fosaprepitant Dimeglumine

Precursor Chemistry and Starting Materials

The synthesis of (1'S,2R,3R)-Fosaprepitant Dimeglumine is fundamentally dependent on the successful and stereochemically pure synthesis of its parent compound, Aprepitant (B1667566).

Synthesis of Aprepitant Core Structure

The synthesis of Aprepitant is a significant challenge due to the presence of three stereocenters, including a cis-vicinally substituted morpholine (B109124) core and a mixed acetal (B89532) juncture. researchgate.net Efficient synthetic routes have been developed that establish this complex architecture with high stereoselectivity.

A key strategy involves a streamlined process starting from an enantiomerically pure oxazinone. researchgate.net One efficient route begins with the direct condensation of N-benzyl ethanolamine (B43304) with glyoxylic acid, which yields a 2-hydroxy-1,4-oxazin-3-one. acs.orggoogle.com This intermediate is then activated and coupled with an enantiopure alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, in a Lewis acid-mediated reaction. acs.org This coupling initially produces a mixture of diastereomers, which can be converted into a single desired isomer through a novel crystallization-induced asymmetric transformation, a process that relies on acid-catalyzed epimerization and controlled crystallization to isolate the thermodynamically stable product. researchgate.netacs.org

Table 1: Overview of Key Steps in Aprepitant Synthesis

Step Reactants Key Process Product
1 N-benzyl ethanolamine, Glyoxylic acid Condensation 4-benzyl-2-hydroxy-1,4-oxazin-3-one google.com
2 4-benzyl-2-hydroxy-1,4-oxazin-3-one, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol Lewis acid-mediated coupling & Crystallization-induced asymmetric transformation (2R, 2αR)-4-benzyl-2-[1-[3,5-bis(trifluoromethyl)phenyl]oxyethyl]-1,4-oxazin-3-ketone acs.orggoogle.com
3 Product from Step 2, Fluorophenyl magnesium bromide Grignard Addition [2R-2α(R*), 3α]]-2-[1-[3,5-bis(trifluoromethyl)phenyl]oxyethyl]-3-(4-fluorophenyl)-3-morpholine hydrochloride google.com

| 4 | Product from Step 3, 3-chloromethyl-1,2,4-triazin-ketone | N-alkylation | Aprepitant google.com |

Preparation of Phosphorylating Agents

The conversion of Aprepitant to Fosaprepitant (B1673561) is achieved through a phosphorylation reaction. The primary phosphorylating agent cited for this transformation is tetrabenzyl pyrophosphate. google.com This reagent provides the necessary phosphate (B84403) group, with the benzyl (B1604629) groups serving as protecting groups that are removed in a later step. google.com Alternative methods have also been reported that utilize other phosphonylation reagents, such as specific phosphites, in the presence of a haloalkane and a base. google.comepo.org

Phosphorylation Reaction Methodologies

The phosphorylation of Aprepitant occurs specifically at a nitrogen atom on the triazolinone ring, a transformation that converts the poorly water-soluble drug into its freely soluble prodrug form. nih.govfda.gov

Reaction Conditions and Catalysis for N-Phosphorylation

Historically, the N-phosphorylation of Aprepitant involved the use of hazardous, pyrophoric, and expensive hindered bases such as sodium bis(trimethylsilyl)amide (NaHMDS), n-butyl lithium, and lithium diisopropylamide (LDA) at very low temperatures in anhydrous conditions. google.com

More recent and efficient processes have been developed that avoid these harsh conditions. google.com A novel, convenient method utilizes simple metal hydroxides, such as lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP). google.comepo.org In a typical procedure, Aprepitant is dissolved in the solvent, the alkali base is added, and the mixture is stirred to form the corresponding anion. The phosphorylating agent, tetrabenzyl pyrophosphate, is then added to the solution. The reaction proceeds smoothly at ambient temperatures (e.g., 25-30°C) and can be monitored by HPLC until completion. google.com Following the phosphorylation, the dibenzyl-protected intermediate is deprotected, often using a Lewis acid such as boron trichloride (B1173362), to yield Fosaprepitant. google.com

Table 2: Examples of N-Phosphorylation Reaction Conditions

Base Solvent Phosphorylating Agent Temperature Yield Reference
Lithium Hydroxide Monohydrate DMSO Tetrabenzyl Pyrophosphate 25-30°C 83.5% google.com
Potassium Hydroxide DMSO Tetrabenzyl Pyrophosphate 25-30°C Not specified google.com

The selectivity of the N-phosphorylation reaction is critical. The Aprepitant molecule possesses several potential sites for reaction, but phosphorylation occurs selectively on the triazolinone ring nitrogen. This selectivity is governed by a combination of electronic and steric factors. The proton on the triazolinone nitrogen is the most acidic, making it the most likely site for deprotonation by the base. Furthermore, the bulky morpholine substituent, with its large 3,5-bis(trifluoromethyl)phenyl group, creates significant steric hindrance around the molecule. This hindrance likely directs the incoming bulky phosphorylating agent to the more sterically accessible nitrogen of the triazolinone ring, preventing side reactions at other locations. The use of sterically hindered bases in earlier synthetic methods also underscores the importance of controlled access to the desired reaction site. google.com

The phosphorylation reaction is initiated by the deprotonation of the triazolinone nitrogen of Aprepitant. While early methods employed very strong and hazardous bases, newer processes demonstrate that simple, strong alkalis like lithium hydroxide are sufficient to generate the required nucleophile for the reaction to proceed efficiently. google.com

Protecting groups are essential in this synthesis. The phosphate group itself is protected during the phosphorylation step. In the case of tetrabenzyl pyrophosphate, the four benzyl groups serve as protecting groups. google.com After the N-P bond is formed, these benzyl groups must be removed to yield the final phosphonic acid. This deprotection is typically achieved through catalytic hydrogenation or, as described in some patents, by using a Lewis acid catalyst like boron trichloride (BCl₃) in a solvent such as dichloromethane. google.com The final step in the synthesis of the specified compound is the formation of a stable, water-soluble salt by reacting the acidic Fosaprepitant with two equivalents of meglumine (B1676163) (N-methyl-D-glucamine). google.com

Optimization of Reaction Yield and Intermediate Stability

For the phosphorylation of aprepitant to dibenzyl fosaprepitant, research has focused on improving reaction yields and the stability of the intermediate. One patented process involves reacting aprepitant with tetrabenzyl pyrophosphate. google.com Key optimizations include:

Base and Solvent Selection: The reaction is carried out in an organic solvent in the presence of a base. google.com

Catalytic Water: Surprisingly, the presence of a catalytic amount of water in an ether solvent was found to accelerate the reaction to completion, yielding dibenzyl fosaprepitant with a purity of over 99%. google.com

Ambient Temperature: The process is robust and can be performed at ambient temperatures (25-35°C), which is energy-efficient and avoids the need for specialized heating or cooling. google.com

These optimizations circumvent the formation of significant process-related impurities and contribute to a more economical and scalable synthesis. google.comgoogle.com The stability of the dibenzyl fosaprepitant intermediate is sufficient for its isolation as an oil via solvent extraction before proceeding to the next step. google.com

Deprotection Strategies and Mechanisms

The penultimate step in the synthesis of the fosaprepitant molecule is the removal of the benzyl protecting groups from the phosphate moiety of the dibenzyl fosaprepitant intermediate. This debenzylation is critical for unmasking the active phosphonic acid group.

Catalytic Reduction Methods (e.g., Pd/C, Hydrogenation)

The most common method for debenzylation is catalytic hydrogenation. google.comgoogle.com This process involves the cleavage of the benzyl-oxygen bonds by reaction with hydrogen gas in the presence of a metal catalyst.

Process: Dibenzyl fosaprepitant is dissolved in a suitable solvent, and the mixture is subjected to hydrogenation. google.com

Catalysts: Various catalysts are effective, with Palladium on carbon (Pd/C) being widely used. google.comgoogle.com Other documented catalysts include Raney Nickel and Pearlman's catalyst (Palladium hydroxide on carbon). google.com

Solvents: The reaction can be performed in a range of solvents, including methanol, isopropanol, tetrahydrofuran (B95107) (THF), and methyl tert-butyl ether (MTBE). google.com

The reaction is typically monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. google.com This method is highly efficient, with reported yields for the final fosaprepitant dimeglumine salt ranging from 73% to 75%. google.com

Deprotection via Catalytic Hydrogenation: Examples

Catalyst Solvent Yield of Final Salt Reference
Pd/C Isopropanol 74% google.com
Pd/C MTBE 73% google.com
Pd/C THF 74% google.com
Raney Ni Methanol 75% google.com
Pearlman's Catalyst Methanol 74% google.com

Alternative Hydrolytic Deprotection Techniques

While catalytic hydrogenation is prevalent, alternative methods for deprotection have been explored. One such alternative involves the use of Lewis acids to catalyze the cleavage of the protecting groups. A patented process describes the use of boron trichloride (BCl₃) in dichloromethane. google.com In this method, the dibenzyl ester intermediate is dissolved and treated with a BCl₃ solution to effect the debenzylation, yielding the fosaprepitant crude product which can then be converted to the dimeglumine salt. google.com

Salt Formation with N-Methyl-D-Glucosamine (Meglumine)

Fosaprepitant itself has limited aqueous solubility. To create a formulation suitable for intravenous administration, it is converted into a highly water-soluble salt. nih.govnih.gov This is achieved by reacting fosaprepitant with N-methyl-D-glucosamine, commonly known as meglumine. nih.govfda.gov

Stoichiometry and Conditions for Dimeglumine Salt Formation

Chemical analysis and regulatory documentation confirm that this compound is an organoammonium salt formed from the reaction of one molecule of fosaprepitant with two equivalents of meglumine. nih.govresearchgate.net

The salt formation process is typically integrated with the final deprotection step. google.comgoogle.com

Following the hydrogenation of dibenzyl fosaprepitant, the catalyst is filtered off. google.com

The residue or filtrate is then treated with N-methyl-D-glucosamine, often dissolved in methanol, to form a clear solution. google.comgoogle.com

The solution is stirred at ambient temperature before being concentrated. google.com

The final salt is precipitated by adding the concentrated methanolic solution to an anti-solvent, such as isopropyl alcohol. google.com

The resulting slurry is filtered and dried under a vacuum to yield the pure this compound salt. google.com This process reliably produces a high-purity product with individual impurities of less than 0.05%. google.com

Impact of Salt Form on Compound Characteristics

The formation of the dimeglumine salt has a profound impact on the physicochemical properties of fosaprepitant, which was the primary motivation for its development.

Enhanced Solubility: The most significant change is a dramatic increase in water solubility. nih.gov While aprepitant is poorly water-soluble, the fosaprepitant dimeglumine salt is described as freely soluble in water, with one study noting a solubility of 12 mg/mL in isotonic saline. nih.govfda.gov This high solubility enables the preparation of aqueous solutions for intravenous infusion. nih.gov

Stability: Fosaprepitant dimeglumine is a stable, white to off-white amorphous powder. nih.govfda.gov However, in aqueous solutions, the prodrug is susceptible to hydrolysis, where it converts back to the active but less soluble aprepitant. google.com This degradation is a critical consideration for the formulation and shelf-life of the injectable product. google.com Formulations often include solubilizing agents to prevent the precipitation of any aprepitant that may form due to premature hydrolysis. google.com Studies have shown that prepared solutions are chemically stable for at least 7 days under various storage conditions, including refrigeration and room temperature. omicsonline.orgsemanticscholar.org

Prodrug Biotransformation and Activation Mechanism of 1 S,2r,3r Fosaprepitant Dimeglumine

Enzymatic Hydrolysis Pathways in vitro and in vivo (Non-Human Models)

The conversion of fosaprepitant (B1673561) to aprepitant (B1667566) is a rapid enzymatic process observed across various biological systems. nih.gov

The biotransformation of fosaprepitant is mediated by hydrolysis, specifically catalyzed by phosphatase enzymes. nih.govpatsnap.comumw.edu.pl These enzymes are ubiquitous, found widely distributed throughout the body. nih.govumw.edu.pl In vitro investigations have confirmed that preparations from various tissues, including the liver, kidney, lung, and ileum, are capable of rapidly converting fosaprepitant to aprepitant. nih.gov This wide distribution of phosphatases ensures that the activation of the prodrug is not limited to a single organ, facilitating its rapid conversion following intravenous administration. nih.gov

The rate of conversion from fosaprepitant to aprepitant is rapid, though it exhibits significant variability between different species in non-human models. nih.gov In rats, the conversion is notably fast, with a half-life of approximately 30 minutes. nih.gov Conversely, the process is considerably slower in dogs, where the half-life extends beyond 300 minutes. nih.gov

In vitro studies using human liver microsomes demonstrate an extremely efficient conversion process, with only 3% of the parent fosaprepitant remaining after a 15-minute incubation period. nih.gov This rapid in vitro conversion aligns with observations in humans, where plasma levels of fosaprepitant fall below the limit of detection within 30 minutes of infusion. nih.gov

Table 1: In Vivo Conversion Kinetics of Fosaprepitant in Non-Human Models

Species Half-Life (t½) of Conversion
Rat ~30 minutes
Dog >300 minutes

Data sourced from reference nih.gov

Table 2: In Vitro Conversion of Fosaprepitant

System Time Remaining Fosaprepitant
Human Liver Microsomes 15 minutes 3%

Data sourced from reference nih.gov

Structural Changes during Bioconversion

The activation of fosaprepitant is a precise, one-step hydrolytic cleavage that transforms the soluble prodrug into its active form.

Fosaprepitant is chemically characterized as an N-phosphoryl derivative of aprepitant. nih.gov The pivotal event in its activation is the enzymatic cleavage of this N-phosphoryl bond (-NH-PO₃²⁻). nih.govnih.gov This hydrolysis is catalyzed by non-specific phosphatases, which remove the entire phosphoryl group from the triazolinone core of the molecule.

The cleavage of the N-phosphoryl group results in the release of the pharmacologically active molecule, aprepitant. nih.govnih.govumw.edu.pl This bioconversion is highly efficient. Concurrently with the liberation of aprepitant, the process also releases inorganic phosphate (B84403) and meglumine (B1676163) into the system. nih.govresearchgate.net The active aprepitant moiety is then able to exert its therapeutic effect by antagonizing NK1 receptors. patsnap.comoncolink.org

Factors Influencing Prodrug Activation Rate in Biological Systems

Several biological factors can influence the rate at which fosaprepitant is converted to aprepitant.

Interspecies Variation: As demonstrated by the kinetic data in non-human models, there are significant differences in the rate of metabolism between species like rats and dogs. nih.gov This variability is likely due to differences in the expression levels and specific activity of the phosphatase enzymes responsible for the hydrolysis.

Enzyme Distribution and Blood Flow: The conversion of fosaprepitant occurs in multiple tissues, including the liver, kidneys, and lungs. nih.gov Therefore, the rate of prodrug activation can be influenced by the rate of blood flow to these tissues, which determines the delivery of the compound to the enzymatic sites.

Local Administration Conditions: Factors related to the site and method of intravenous administration may play a role. For instance, the rate of infusion could influence the local concentration of the prodrug available for enzymatic conversion. Studies on infusion-site reactions have identified factors such as the location of the IV line and the rate of simultaneous fluid administration as significant, suggesting local conditions can impact the drug's interaction with tissues. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
(1'S,2R,3R)-Fosaprepitant Dimeglumine
Aprepitant
Fosaprepitant
Meglumine
Ondansetron
Dexamethasone
Cisplatin
Morphine
Glutamate
Calcitonin gene-related peptide (CGRP)
Granisetron

pH and Buffer Effects on Hydrolysis

The stability of this compound in aqueous solutions is significantly influenced by pH. The hydrolysis of the phosphate ester bond is subject to catalysis under both acidic and basic conditions.

In a study examining the physico-chemical stability of fosaprepitant (150 mg) in 0.9% sodium chloride solutions, the initial pH of the admixtures was in the basic range. nih.gov Specifically, the mean initial pH was 8.5 ± 0.3 for solutions prepared in 50 mL and 100 mL bags, and 7.95 ± 0.11 for those in 250 mL bags. nih.gov A decrease in pH was observed over the 15-day study period, which was attributed to the degradation of fosaprepitant and potential absorption of atmospheric carbon dioxide. nih.gov

The following table summarizes the observed degradation of fosaprepitant in unbuffered 0.9% NaCl solution at room temperature, highlighting the inherent instability in a basic aqueous environment.

Table 1: Degradation of this compound in 0.9% NaCl at Room Temperature (27.0 ± 0.9°C)

Time (days) Remaining Fosaprepitant Concentration (%)
7 ≥97%
15 ≥97% (in mixtures protected from light)
15 Slight decrease observed (in mixtures exposed to light)

Data sourced from a physico-chemical stability study of fosaprepitant mixtures. nih.gov

A patent for a stable, ready-to-use aqueous composition of fosaprepitant suggests that controlling the pH to a range of about 8 to 12, and more preferably from about 9 to 11, can enhance the stability of the prodrug in aqueous solution. This indicates that while hydrolysis occurs across a range of pH values, the rate of degradation may be minimized within this specific alkaline window.

The presence of buffer species can also influence the rate of hydrolysis, a phenomenon known as buffer catalysis. While specific studies detailing the catalytic effects of different buffers (e.g., phosphate, citrate) on fosaprepitant hydrolysis are not extensively published, it is a common phenomenon in the hydrolysis of phosphate esters. The buffer ions can act as general acids or bases, thereby accelerating the degradation process. Therefore, the choice of buffer and its concentration are critical parameters in the formulation of a stable fosaprepitant solution.

Temperature Dependence of Conversion

The rate of conversion of this compound to aprepitant is also highly dependent on temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of hydrolysis.

A study investigating the hydrolytic stability of fosaprepitant using an HPLC chromatographic reactor approach determined the apparent activation energy (Ea) for the hydrolysis to be 107 kJ/mol when the reaction was carried out on-column. For the same reaction in a quiescent solution of acetonitrile (B52724) and 0.1% v/v aqueous H3PO4 (50:50, v/v), the activation energy was calculated to be 91 kJ/mol. The activation energy provides a measure of the sensitivity of the reaction rate to changes in temperature.

A physico-chemical stability study of fosaprepitant in 0.9% NaCl solution provided degradation data at two different storage temperatures, which further illustrates the temperature-dependent nature of the hydrolysis.

Table 2: Stability of this compound in 0.9% NaCl at Different Temperatures

Storage Condition Temperature Stability Period
Room Temperature 27.0 ± 0.9°C Chemically stable for 7 days
Refrigerated 4.9 ± 1.5°C Chemically stable for 7 days

Data sourced from a physico-chemical stability study of fosaprepitant mixtures. nih.gov

The T90 value, which is the time required for 10% of the drug to degrade, was also determined in this study, providing a quantitative measure of stability at these temperatures. While specific T90 values for all conditions were not detailed, the study confirmed that the mixtures were stable for at least 7 days under both room temperature and refrigerated conditions. This implies a slower degradation rate at the lower temperature, which is consistent with the principles of chemical kinetics. The Arrhenius equation, which mathematically describes the relationship between the rate constant of a chemical reaction and the temperature, can be used to predict the rate of hydrolysis at different temperatures, provided that kinetic data at several temperatures are available.

Molecular and Cellular Pharmacology of Aprepitant Active Moiety of 1 S,2r,3r Fosaprepitant Dimeglumine

Receptor Binding Kinetics and Affinity

The efficacy of aprepitant (B1667566) is rooted in its specific and strong interaction with the NK-1 receptor. This binding is characterized by high affinity and remarkable selectivity, distinguishing it from other classes of antiemetic agents.

High Affinity and Selectivity for Human NK-1 Receptors

Aprepitant demonstrates a very high binding affinity for the human NK-1 receptor. drugbank.comfda.govglobalresearchonline.net This strong binding prevents the natural ligand, substance P, from activating the receptor and initiating the downstream signaling that leads to emesis. jkscience.org Positron Emission Tomography (PET) studies in humans have confirmed that aprepitant crosses the blood-brain barrier and occupies NK-1 receptors within the central nervous system. fda.govnih.gov At therapeutic concentrations, it achieves significant receptor occupancy. virginia.edu

The selectivity of aprepitant is a cornerstone of its mechanism. It is highly selective for the NK-1 receptor over other neurokinin receptors, such as NK-2 and NK-3. mdpi.comnih.gov Radio-ligand binding assays have shown that aprepitant is approximately 3,000-fold more selective for the human NK-1 receptor compared to the NK-3 receptor and 45,000-fold more selective compared to the NK-2 receptor. mdpi.comnih.gov This high degree of selectivity ensures that its pharmacological effects are precisely targeted.

Quantitative Analysis of Binding Parameters (e.g., Kd, Ki)

The affinity of aprepitant for the NK-1 receptor has been quantified through various binding assays, which measure parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a numerical representation of the drug's potency at the receptor level.

In radioligand binding studies, aprepitant has shown a high affinity for the human NK-1 receptor with an inhibitory constant (Ki) in the sub-nanomolar range. Specifically, some studies report an inhibitory constant of 0.12 nM. tandfonline.com Other assays have determined the IC50—the concentration required to displace 50% of the radiolabeled ligand—to be as low as 0.1 nM for the human cloned NK-1 receptor. mdpi.comnih.gov These low values indicate a very potent binding interaction between aprepitant and its target receptor.

Receptor Selectivity Profile

A critical aspect of aprepitant's pharmacology is its highly specific binding profile. It does not interact significantly with receptors targeted by other major antiemetic drug classes, which contributes to its unique mechanism of action and its utility in combination therapies.

Lack of Significant Affinity for Serotonin (B10506) (5-HT3) Receptors

Aprepitant has little to no affinity for serotonin (5-HT3) receptors. drugbank.comfda.govglobalresearchonline.net These receptors are the primary target for the "setron" class of antiemetics. The lack of interaction with 5-HT3 receptors means that aprepitant's antiemetic effect is not mediated through the serotonergic pathway. amegroups.org This allows it to be effectively used in combination with 5-HT3 receptor antagonists, as they target different pathways involved in emesis, leading to enhanced efficacy. fda.govglobalresearchonline.net

Absence of Interaction with Dopamine (B1211576) and Corticosteroid Receptors

Similarly, aprepitant shows a lack of significant affinity for dopamine receptors and corticosteroid receptors. drugbank.comfda.govnih.gov Dopamine receptor antagonists represent another class of antiemetics, and corticosteroids are frequently used as adjuncts in antiemetic regimens. The absence of binding to these receptors underscores the targeted nature of aprepitant's action, which is confined to blocking the substance P/NK-1 receptor pathway. jkscience.orgnih.gov This specificity prevents the overlapping receptor interactions that could lead to unintended side effects associated with less selective agents.

Implications of Receptor Specificity on Mechanistic Studies

The high receptor specificity of aprepitant has significant implications for understanding its mechanism of action. By selectively blocking only the NK-1 receptor, it serves as a precise tool to investigate the role of the substance P pathway in various physiological and pathological processes, particularly emesis. jkscience.org Its lack of interaction with 5-HT3, dopamine, and corticosteroid receptors confirms that its therapeutic effects are attributable solely to NK-1 receptor antagonism. fda.govnih.gov This specificity allows for a clearer interpretation of clinical outcomes and reinforces its role as a component of combination antiemetic therapy, where it complements the actions of drugs that target different emetic pathways. globalresearchonline.netnih.gov

Mechanisms of NK-1 Receptor Antagonism

Aprepitant is a potent and highly selective antagonist of the G protein-coupled neurokinin-1 (NK-1) receptor. nih.gov Its primary ligand is the neuropeptide Substance P. nih.govwikipedia.org By blocking this receptor, aprepitant prevents the downstream signaling initiated by Substance P, which is involved in various physiological processes, including emesis. wikipedia.orgpatsnap.com The antagonist action of aprepitant is central, with positron emission tomography (PET) studies confirming its ability to cross the blood-brain barrier and occupy NK-1 receptors in the brain. wikipedia.org It displays minimal affinity for other receptors, such as serotonin (5-HT3), dopamine, and corticosteroid receptors, highlighting its specificity. researchgate.netdrugbank.comdrugs.com

Research indicates that aprepitant acts as a competitive antagonist at the NK-1 receptor. nih.govpatsnap.com This means that aprepitant binds reversibly to the same site on the NK-1 receptor as the endogenous ligand, Substance P. patsnap.com By occupying the receptor binding site, aprepitant prevents Substance P from binding and initiating the signal transduction cascade that leads to a physiological response. patsnap.compatsnap.com Functional studies have demonstrated that aprepitant causes a concentration-dependent, competitive inhibition of the calcium efflux induced by NK-1 receptor agonists. researchgate.net

The binding of aprepitant to the human NK-1 receptor has been elucidated through X-ray crystallography and NMR spectroscopy. nih.gov These studies provide a detailed, static picture of the antagonist-receptor complex.

The structure of the NK-1 receptor consists of a typical seven-transmembrane (7TM) helical bundle. nih.gov Aprepitant binds within a pocket formed by these transmembrane helices. Key interactions involve 15 amino acid residues of the receptor. nih.gov Notably, the binding involves residues that are highly conserved across the neurokinin receptor subfamily. nih.gov One critical residue identified in the binding of aprepitant is F2646.51. nih.gov The trifluoromethyl groups on the aprepitant molecule are situated in different microenvironments within the binding pocket, leading to distinct NMR spectral signals. nih.gov

Table 1: Aprepitant Binding Characteristics at the Human NK-1 Receptor

Parameter Value/Description Source(s)
Receptor Target Neurokinin-1 (NK-1) Receptor patsnap.com
Binding Affinity (IC50) 0.12 nmol/L (concentration to displace 50% of Substance P) researchgate.net
Selectivity High for NK-1; little to no affinity for 5-HT3, dopamine, or corticosteroid receptors researchgate.netdrugbank.comdrugs.com
Mechanism Competitive Antagonism nih.govpatsnap.com
Key Interacting Residues Involves 15 residues, including the key residue F2646.51 nih.gov
Brain Penetration Crosses the blood-brain barrier to occupy brain NK-1 receptors wikipedia.org

Intracellular Signaling Cascades Affected by NK-1 Antagonism

By blocking the interaction between Substance P and the NK-1 receptor, aprepitant modulates several intracellular signaling pathways that are normally activated by this system. This blockade is the foundation of its pharmacological effects.

The binding of Substance P to the NK-1 receptor typically triggers a cascade of intracellular events. Aprepitant's primary mechanism is to prevent this initial step. patsnap.com In doing so, it has been shown to inhibit the excitability of dorsal root ganglion neurons, which express NK-1 receptors. nih.gov Furthermore, aprepitant directly prevents the Substance P-dependent phosphorylation of key signaling proteins, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt, a serine/threonine-specific protein kinase. nih.gov

The inhibition of Substance P-mediated signaling by aprepitant leads to a variety of downstream cellular effects, which have been extensively studied, particularly in the context of cancer cell biology.

Cell Cycle Arrest and Apoptosis: In esophageal squamous cell carcinoma and breast cancer cells, aprepitant has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov This apoptotic effect is mediated, in part, through the increased activity of caspases 3, 8, and 9. nih.gov

Inhibition of Pro-Survival Pathways: Aprepitant has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This pathway is crucial for cell survival and proliferation. The inhibition of this axis leads to the suppression of its downstream effector, nuclear factor-kappa B (NF-κB). nih.govnih.gov

Modulation of Inflammatory and Pain Signaling: In microglia and animal models of inflammatory pain, aprepitant suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). nih.gov This leads to the inhibition of the NF-κB signaling pathway, which in turn reduces the expression and production of pro-inflammatory cytokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov

Anti-Angiogenic and Anti-Metastatic Effects: By blocking the NK-1 receptor, aprepitant can inhibit tumor cell migration and angiogenesis. nih.govnih.gov This is achieved by blocking the overexpression of matrix metalloproteinases 2 and 9 (MMP-2, MMP-9) and Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov

Induction of Oxidative Stress: In gallbladder cancer cells, aprepitant treatment has been linked to a significant accumulation of intracellular reactive oxygen species (ROS), suggesting a role in disrupting the cellular redox balance. nih.gov

Table 2: Summary of Downstream Cellular Effects of Aprepitant

Cellular Process Affected Signaling Pathway/Molecule Resulting Effect Cell Type/Model Source(s)
Cell Cycle - Arrest at G2/M phase Esophageal Squamous Cell Carcinoma nih.gov
Apoptosis Caspases 3, 8, 9 Induction of apoptosis Breast Cancer Cells nih.gov
Cell Survival PI3K/Akt/NF-κB Inhibition of pro-survival signaling; decreased Bcl-2, survivin Esophageal Squamous Cell Carcinoma nih.gov
Inflammation JNK, p38 MAPK, NF-κB Suppression of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) Microglia, Inflammatory Pain Models nih.gov
Metastasis MMP-2, MMP-9, VEGF Inhibition of cell migration and angiogenesis Osteosarcoma, other cancer cells nih.govnih.gov
Oxidative Stress Reactive Oxygen Species (ROS) Accumulation of intracellular ROS Gallbladder Cancer Cells nih.gov

Preclinical Pharmacodynamics in Non Human Research Models

In Vitro Cellular Assays for NK-1 Receptor Activity

The interaction of aprepitant (B1667566), the active metabolite of fosaprepitant (B1673561), with the NK-1 receptor has been extensively characterized using various in vitro cellular systems. These assays are crucial for determining the potency and selectivity of the antagonist binding and its functional consequences on cellular signaling pathways.

Receptor binding assays using cultured cells expressing the human NK-1 receptor have been instrumental in quantifying the affinity and selectivity of aprepitant. In radioligand binding assays performed on Chinese Hamster Ovary (CHO) cells stably expressing the cloned human NK-1 receptor, aprepitant demonstrated high-affinity binding. nih.gov These studies reveal the fundamental interaction between the antagonist and its molecular target.

The selectivity of aprepitant for the NK-1 receptor over other neurokinin receptor subtypes is a key characteristic. In competitive binding assays, aprepitant was found to be highly selective for the human NK-1 receptor. nih.gov

Table 1: In Vitro Receptor Binding Selectivity of Aprepitant

Receptor Subtype IC50 (nM) Selectivity vs. NK-1R
Human NK-1R 0.1 -
Human NK-3R 300 ~3000-fold
Human NK-2R 4500 ~45,000-fold

Data sourced from radioligand binding assays in cultured cells expressing human cloned NK receptors. nih.gov

Structural studies combining NMR spectroscopy and X-ray crystallography have further elucidated the binding mode of aprepitant to human NK-1R variants, identifying the specific amino acid residues within the receptor that are crucial for this high-affinity interaction. nih.gov

Functional assays are critical to demonstrate that receptor binding translates into a blockade of the physiological signaling cascade initiated by the natural ligand, Substance P (SP). The binding of SP to the NK-1 receptor, a G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺) and the modulation of other second messengers like cyclic AMP (cAMP). nih.govnih.gov

Aprepitant has been shown to be a potent functional antagonist in these pathways. In CHO cells expressing the human NK-1 receptor, aprepitant effectively antagonized the stimulatory effects of Substance P on calcium mobilization. nih.gov Studies have shown that in cancer cells, which can overexpress the NK-1 receptor, aprepitant can favor a flux of Ca²⁺ from the endoplasmic reticulum into the mitochondria, an event linked to the induction of apoptosis. nih.gov

Furthermore, aprepitant has been shown to block SP-mediated signaling that influences cAMP levels. nih.gov The antagonist activity of aprepitant is not limited to a simple competitive blockade; it is described as insurmountable, indicating a long-lasting inhibition of the receptor. nih.govmdpi.com This persistent antagonism has been demonstrated in functional washout experiments in isolated guinea pig ileum, where aprepitant's effects were sustained for up to 5 hours. nih.gov

In Vivo Pharmacological Studies in Animal Models (Non-Human)

Preclinical in vivo studies in various animal models have confirmed the central and peripheral NK-1 receptor blocking activity of aprepitant, the active form of fosaprepitant, and have been essential in understanding its pharmacological effects.

The ability of aprepitant to cross the blood-brain barrier and occupy central NK-1 receptors has been demonstrated in multiple non-human species using advanced imaging and analytical techniques. drugbank.comyoutube.com Small animal Positron Emission Tomography (PET) studies in gerbils, using an NK-1 receptor-specific radioligand, showed high receptor uptake in the striatum, which was dose-dependently displaced by the administration of aprepitant. nih.gov

These in vivo PET findings were corroborated by ex vivo autoradiography of brain sections from aprepitant-treated gerbils. nih.gov This technique confirmed a dose-dependent occupancy of NK-1 receptors in the striatum, with high doses of aprepitant leading to nearly complete receptor occupancy. nih.gov A pilot PET study in a marmoset also demonstrated complete receptor occupancy in the striatum following aprepitant administration. nih.govnih.gov These animal studies were crucial in predicting the receptor occupancy needed for therapeutic effect in humans. nih.gov

Table 2: NK-1 Receptor Occupancy by Aprepitant in Gerbil Striatum (Ex Vivo Autoradiography)

Aprepitant Dose Time Post-Administration Receptor Occupancy (%)
Low Dose 4-8 hours Dose-dependent increase
High Dose 4-8 hours ~100%

Data derived from ex vivo autoradiography studies in gerbils. nih.govnih.gov

Aprepitant has been shown to effectively block various physiological responses induced by the administration of Substance P or NK-1 receptor agonists in animal models. A classic non-clinical model of NK-1 receptor activation is cutaneous plasma extravasation, a component of neurogenic inflammation. In rats, intradermal injection of SP induces this response, which is mediated by NK-1 receptors. nih.govhuji.ac.il NK-1 receptor antagonists like aprepitant are effective at inhibiting this effect.

In gerbils, the intracerebroventricular injection of an NK-1 agonist elicits a characteristic foot-tapping behavior. This response was dose-dependently counteracted by both intraperitoneal and oral administration of aprepitant. nih.gov Similarly, in mice, the intrathecal injection of SP induces a scratching, biting, and licking response, which was dose-dependently inhibited by aprepitant. nih.gov These studies demonstrate the functional antagonism of aprepitant at both central and peripheral NK-1 receptors in living animals.

The availability of potent and selective NK-1 receptor antagonists like aprepitant has facilitated research into the broader physiological and pathophysiological roles of the SP/NK-1 receptor system beyond its well-established role in emesis.

Inflammation and Pain: In animal models of inflammatory pain, such as formalin- or carrageenan-induced inflammation in mice, aprepitant has demonstrated significant analgesic and anti-inflammatory effects. nih.gov It was shown to inhibit the excitability of dorsal root ganglion (DRG) neurons, suppress microglial activation, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting JNK and p38/MAPK signaling pathways. nih.gov

Neuroinflammation and Brain Injury: The role of the NK-1 receptor in neuronal injury has been explored in a mouse model of intracerebral hemorrhage (ICH). In this model, aprepitant treatment improved neurological function, reduced neuronal degeneration, and suppressed neuronal pyroptosis, a form of inflammatory cell death. nih.gov These effects were linked to the inhibition of the NLRC4 inflammasome via the NK1R/PKCδ pathway. nih.gov

Oncology: The overexpression of the NK-1 receptor has been identified in various tumor cell lines. mdpi.com In vitro and in vivo preclinical studies have shown that aprepitant can decrease tumor cell viability, increase cell death, and reduce tumor volume in mouse models of various cancers, including osteosarcoma and pancreatic cancer. nih.govnih.govmdpi.com These findings suggest a potential role for NK-1 receptor antagonism as an anti-cancer strategy. mdpi.com

Structure Activity Relationship Sar and Structural Determinants of Nk 1 Antagonism

Key Pharmacophoric Features of Aprepitant (B1667566)

Aprepitant's high affinity and selectivity for the NK-1 receptor are dictated by a collection of essential functional groups and their precise spatial orientation. nih.govdrugbank.com

The molecular architecture of aprepitant is characterized by a central morpholine (B109124) core and three key pendant groups that are crucial for its interaction with the NK-1 receptor. nih.gov These include a 3,5-bis(trifluoromethyl)phenyl group, a 4-fluorophenyl group, and a triazolinone moiety. nih.gov

Crystallographic and NMR studies have revealed that the bis-trifluoromethylphenyl group inserts into a deep hydrophobic pocket within the receptor, serving as an anchor. nih.gov This interaction is a common feature among many potent NK-1 receptor antagonists. The morpholine and 4-fluorophenyl groups occupy the central portion of the binding site, while the triazolinone ring is positioned closer to the extracellular surface. nih.gov The combination of these hydrophobic and polar interactions ensures a strong and selective binding to the NK-1 receptor. nih.govdrugbank.com Aprepitant demonstrates little to no affinity for serotonin (B10506) (5-HT3), dopamine (B1211576), and corticosteroid receptors. drugbank.comfda.gov

Aprepitant possesses three chiral centers, which means it can exist in eight different stereoisomeric forms. nih.gov The specific stereochemistry of (1'S,2R,3R)-Fosaprepitant Dimeglumine, which is converted to the (2R,3S,1'R)-aprepitant enantiomer, is paramount for its biological activity. In vivo studies in humans have confirmed that there is no detectable inversion of configuration at any of the three chiral centers following administration. nih.gov This stereochemical integrity is crucial, as different enantiomers and diastereomers can have significantly different pharmacodynamic and pharmacokinetic properties. nih.govnih.gov The specific spatial arrangement of the substituents on the morpholine ring and the ethoxy side chain is optimal for fitting into the complex binding pocket of the NK-1 receptor.

Impact of Phosphorylation on Prodrug Properties

The transformation of the poorly water-soluble aprepitant into the water-soluble prodrug fosaprepitant (B1673561) is achieved through the addition of a phosphate (B84403) group. nih.govnih.gov This chemical modification significantly alters the physicochemical properties of the molecule, making it suitable for intravenous administration. nih.gov

Aprepitant itself has very low aqueous solubility. nih.gov The introduction of the highly polar and ionizable phosphate group in fosaprepitant dramatically increases its water solubility. nih.govfda.gov This allows for the formulation of an intravenous solution. fda.gov

Upon intravenous administration in non-human species such as rats and dogs, fosaprepitant is rapidly and extensively converted to the active aprepitant by phosphatases present in various tissues. nih.gov This rapid conversion ensures that high plasma concentrations of aprepitant are achieved quickly. nih.gov Studies in rats and dogs have shown that the exposure to aprepitant is dose-proportional following the administration of fosaprepitant. nih.gov The prodrug approach effectively bypasses the dissolution-limited absorption of oral aprepitant, leading to reliable and predictable bioavailability of the active compound. nih.gov

SpeciesConversion of Fosaprepitant to AprepitantObservations
RatRapid (t½ ~ 30 mins)Near proportional increase in aprepitant levels with increasing fosaprepitant doses. nih.gov
DogSlower than in rats (t½ > 300 mins)Demonstrates species-specific differences in the rate of metabolic conversion. nih.gov

It is hypothesized that the phosphorylation of aprepitant to fosaprepitant alters the local conformation around the triazolinone ring where the phosphate group is attached. This change, however, is designed to be temporary. The primary role of the phosphate group in this context is to confer water solubility. nih.govnih.gov Once administered, the phosphate group is quickly cleaved by ubiquitous phosphatases, allowing the molecule to revert to the active aprepitant conformation necessary for high-affinity binding to the NK-1 receptor. nih.gov The rapid in vivo conversion suggests that any conformational constraints imposed by the phosphate group are readily reversible. nih.gov

SAR Studies of Related Aprepitant and Fosaprepitant Analogs

Structure-activity relationship (SAR) studies of aprepitant and its analogs have been crucial in optimizing the potency and selectivity of NK-1 receptor antagonists. These studies have highlighted the importance of each part of the aprepitant scaffold.

Modifications to the 3,5-bis(trifluoromethyl)phenyl ring generally lead to a decrease in activity, underscoring its critical role as a hydrophobic anchor. The fluorine substitution on the phenyl ring at the 3-position of the morpholine core is also important for maintaining high affinity.

The morpholine ring itself and the stereochemistry of its substituents are highly constrained. Even minor changes can lead to a significant loss of potency. The triazolinone moiety, however, has been shown to be more amenable to modification. This has been exploited in the development of other NK-1 receptor antagonists and in the creation of fosaprepitant itself, where the phosphate group is attached via the triazolinone ring. mdpi.com

Compound/AnalogModificationEffect on NK-1 Receptor Affinity/Activity
AprepitantParent CompoundHigh affinity and potent antagonist. drugbank.com
FosaprepitantPhosphorylation of AprepitantSignificantly lower affinity for NK-1 receptor than aprepitant (acts as a prodrug). nih.gov
L-733,060Piperidine-based analogPotent NK-1 antagonist, but with different selectivity profile compared to aprepitant. nih.gov
CP-99,994Quinuclidine-based antagonistEarly potent NK-1 antagonist that helped define the pharmacophore. nih.gov

Modifications to the Morpholine Ring System

The morpholine ring is a cornerstone of aprepitant's structure, providing a rigid scaffold that correctly orients the critical pharmacophoric elements for receptor binding. Its incorporation was a pivotal step in the evolution from earlier piperidine-based NK-1 antagonists. wikipedia.orgnih.gov

Initial development efforts by Merck were based on piperidine-containing compounds like L-742,694. wikipedia.orgnih.gov While these showed NK-1 affinity, the substitution of the piperidine (B6355638) ring with a morpholine nucleus led to a significant enhancement in receptor-binding affinity. nih.gov This suggests the oxygen atom within the morpholine ring may engage in favorable interactions within the receptor binding pocket or contribute to a more optimal conformational rigidity of the molecule. The morpholine moiety is recognized in medicinal chemistry as a versatile and privileged structure, often used to improve physicochemical and metabolic properties.

Studies on unrelated compounds have reinforced the importance of the morpholine ring for biological activity. For instance, in one study on pyridine (B92270) derivatives, replacing the morpholino group with other heterocycles or alkyl groups resulted in a significant loss of activity, highlighting its essential role in the pharmacophore. nih.gov The development of aprepitant demonstrated that the morpholine acetal (B89532) structure was key to achieving a potent, orally active, and long-acting human NK-1 receptor antagonist. nih.gov

Compound Series Core Heterocycle Impact on NK-1 Receptor Affinity Reference
Precursor CompoundsPiperidineFoundational Affinity wikipedia.orgnih.gov
AprepitantMorpholineEnhanced Binding Affinity nih.gov

Substituent Effects on Phenyl Moieties

Aprepitant's structure features two distinct and crucial phenyl groups: a 4-fluorophenyl group attached to the morpholine ring and a more complex α-methyl-3,5-bis(trifluoromethyl)benzyl ether moiety. Both are vital for high-affinity antagonism and favorable metabolic profiles.

The 3,5-bis(trifluoromethyl)phenyl group is a particularly critical component for potent NK-1 antagonism. wikipedia.org SAR studies leading to aprepitant's discovery identified the 3,5-bis(trifluoromethyl)benzyl ether as a superior substituent compared to the 2-methoxy benzylamine (B48309) found in earlier antagonists like CP-99,994. wikipedia.org This bulky, electron-withdrawing group is believed to interact favorably with a hydrophobic pocket within the NK-1 receptor. wikipedia.org Research has shown that residues such as His265 in the receptor may interact favorably with this trifluoromethylphenyl (TFMP) group. wikipedia.org Furthermore, advanced structural studies using 19F-NMR have revealed that this ring is not static within the receptor but undergoes dynamic 180° flipping motions, indicating large-amplitude structural fluctuations within the receptor's binding groove. nih.gov

The second phenyl moiety, the 4-fluorophenyl group, was incorporated primarily to address metabolic stability. nih.gov Early-stage compounds were susceptible to metabolic deactivation. The introduction of a fluorine atom at the para-position of this phenyl ring successfully mitigated this issue, preventing metabolic breakdown without compromising the compound's affinity for the NK-1 receptor. nih.gov

Structural Moiety Substitution Primary Contribution to Activity Reference
Benzyl (B1604629) Ether Moiety3,5-bis(trifluoromethyl)phenylPotent binding affinity; interaction with hydrophobic receptor pocket. wikipedia.orgnih.gov
Phenyl at Morpholine C34-fluoroEnhanced metabolic stability; prevention of deactivation. nih.gov

SAR of the Triazole Moiety

Aprepitant contains a 3-oxo-1,2,4-triazole, or triazolone, ring system. This heterocyclic moiety was strategically introduced to optimize the pharmacokinetic properties of the molecule, particularly its oral bioavailability. wikipedia.org

In the developmental precursors to aprepitant, a basic piperidine nitrogen atom was present, which could become protonated at physiological pH. wikipedia.org This high basicity was detrimental to oral absorption. The incorporation of the 3-oxo-1,2,4-triazol-5-yl group served to functionalize this nitrogen, significantly reducing its basic nature. wikipedia.org This chemical modification was a key factor in developing an orally bioavailable drug.

Structural Feature Role in SAR Effect on Compound Properties Reference
3-Oxo-1,2,4-triazole (Triazolone) RingReduction of adjacent nitrogen's basicity.Improved oral bioavailability. wikipedia.org
Stable heterocyclic scaffold.Provides a rigid core and potential hydrogen bonding sites. pensoft.net

Analytical and Research Methodologies for 1 S,2r,3r Fosaprepitant Dimeglumine Studies

Chromatographic Techniques for Purity and Identity

Chromatography is a cornerstone for separating (1'S,2R,3R)-Fosaprepitant Dimeglumine from its related substances, including process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of this compound and its impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, utilizing a nonpolar stationary phase and a polar mobile phase.

Several stability-indicating HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. nih.govasianpubs.org These methods are designed to separate the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light. nih.govhumanjournals.com A typical method employs a C18 or a phenyl-based column with gradient elution. nih.govhumanjournals.com The mobile phase often consists of an acidic phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength around 210 nm or 215 nm. researchgate.nethumanjournals.com

Validation studies for these HPLC methods have demonstrated high levels of specificity, linearity, accuracy, and precision. researchgate.netasianpubs.org For instance, a linear relationship between peak area and concentration is typically observed with a correlation coefficient (r²) of ≥ 0.999. researchgate.net The limits of detection (LOD) and quantification (LOQ) for related substances are often in the nanogram per milliliter (ng/mL) range, highlighting the sensitivity of these methods. researchgate.net

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition 1 Condition 2
Column Supersil ODS-2 (250 x 4.6 mm, 5 µm) researchgate.net Unison UK-Phenyl (250mm × 4.6mm), 3μm humanjournals.com
Mobile Phase A Phosphate buffer (pH 2.15) researchgate.net Phosphoric acid buffer humanjournals.com
Mobile Phase B Acetonitrile researchgate.net Acetonitrile humanjournals.com
Elution Mode Gradient researchgate.net Gradient humanjournals.com
Flow Rate Not specified 1.0 mL/min humanjournals.com
Column Temperature Not specified 25°C humanjournals.com
Detection Wavelength 215 nm researchgate.net 210 nm humanjournals.com

| Injection Volume | Not specified | 20 µL humanjournals.com |

This table presents a compilation of typical parameters from published research and is for illustrative purposes.

Gas Chromatography (GC), particularly when coupled with a headspace sampler and a Flame Ionization Detector (FID), is the standard method for identifying and quantifying volatile impurities, often residual solvents from the manufacturing process. epa.govasianpubs.org These solvents, while not part of the final drug structure, must be controlled within strict limits.

A validated headspace GC-FID method has been established for the determination of multiple residual organic solvents in this compound. epa.govasianpubs.org This technique involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace), which is then injected into the GC system. scispace.com Chromatographic separation is typically achieved on a dimethylpolysiloxane or a polyethylene (B3416737) glycol capillary column. epa.govscispace.com The method is validated for specificity, precision, linearity, and accuracy for a range of solvents including methanol, ethanol, acetone, dichloromethane, and toluene (B28343). epa.govasianpubs.org

Table 2: Typical GC-FID Method for Residual Solvent Analysis in this compound

Parameter Condition
Technique Headspace Gas Chromatography with Flame Ionization Detector (HS-GC-FID) epa.govasianpubs.org
Column Fused silica (B1680970) dimethylpolysiloxane capillary column (e.g., HP-1; 60 m length × 0.53 mm dia & 5 µm film thickness) epa.gov
Carrier Gas Nitrogen scispace.com
Detector Flame Ionization Detector (FID) epa.gov
Injector Temperature 140°C scispace.com
Detector Temperature 250°C scispace.com

| Quantified Solvents | Methanol, ethanol, acetone, isopropyl alcohol, dichloromethane, methyl tert-butyl ether, ethyl acetate, tetrahydrofuran (B95107), cyclohexane, and toluene epa.govasianpubs.org |

This table provides a summary of a typical validated method. Specific parameters may vary between laboratories.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules. slideshare.netsemanticscholar.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its complex structure.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule.

³¹P NMR: Is particularly important for this molecule, as it directly probes the phosphorus atom of the phosphate group, confirming its presence and chemical environment.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, which is crucial for piecing together the molecular framework.

The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the stereochemistry of the molecule. The presence of the two meglumine (B1676163) counter-ions would also be confirmed by their characteristic NMR signals. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common approach, providing both separation and detection. researchgate.netzhqkyx.net

In a typical analysis, the molecule is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the parent ion is measured. For this compound, the exact mass is 1004.33786385 Da. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the parent ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. libretexts.org The fragmentation pattern is a molecular fingerprint. For fosaprepitant (B1673561), a characteristic fragmentation is the loss of the phosphate group (H₃PO₄). nih.gov Research has identified specific parent-to-product ion transitions that are monitored for quantitative analysis in biological matrices. For example, a transition of m/z 613.1 → 78.9 has been reported for fosaprepitant (the active prodrug component). researchgate.net

Table 3: Mass Spectrometry Data for Fosaprepitant

Parameter Value
Compound Fosaprepitant
Ionization Mode Negative Electrospray Ionization (ESI) researchgate.net
Parent Ion (m/z) 613.1 researchgate.net
Product Ion (m/z) 78.9 researchgate.net

| Observed Transition | m/z 613.1 → 78.9 researchgate.net |

This table reflects data for the fosaprepitant moiety in an LC-MS/MS study.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. youtube.com

The IR spectrum of this compound would be expected to show absorptions corresponding to its various functional groups.

Table 4: Predicted IR Absorption Regions for Key Functional Groups in this compound

Functional Group Bond Characteristic Absorption Region (cm⁻¹)
Alcohol/Amine (Meglumine) O-H / N-H stretch 3500 - 3300 (broad) pressbooks.pub
Alkane C-H stretch 2960 - 2850 libretexts.org
Aromatic Ring C=C stretch ~1600, 1450 libretexts.org
Triazolone Carbonyl C=O stretch ~1700 pressbooks.pub
Phosphate P=O stretch ~1250
Ether C-O stretch ~1260 - 1000

| Trifluoromethyl | C-F stretch | ~1350 - 1100 |

This table is based on general IR correlation charts and the known structure of the compound. pressbooks.publibretexts.org

Advanced Biopharmaceutical Characterization (Non-Human)

The biopharmaceutical properties of a drug substance are critical to understanding its behavior in a biological system. For fosaprepitant and its active form aprepitant (B1667566), these characterizations often occur in non-human, in vitro models that predict in vivo performance.

Investigating the permeability of a compound across biological membranes is fundamental to predicting its absorption characteristics. While fosaprepitant is administered intravenously, studies on the permeability of its active form, aprepitant, are crucial for understanding its distribution and potential for oral absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, providing insights into both passive and active transport mechanisms. researchgate.net

Research has determined the effective intestinal permeability (Peff) of aprepitant using this system. One study reported the Peff of free aprepitant to be 1.27 ± 0.44 × 10⁻⁴ cm/s. In the same study, a novel semi-solid self-emulsifying drug delivery system (SMEDDS) formulation of aprepitant was shown to significantly enhance this permeability to 2.61 ± 0.79 × 10⁻⁴ cm/s, demonstrating the utility of the Caco-2 model in evaluating formulation strategies.

Table 1: In Vitro Permeability of Aprepitant in Caco-2 Cell Monolayers

Compound/FormulationApparent Permeability Coefficient (Papp) (cm/s)
Free Aprepitant1.27 (± 0.44) x 10⁻⁴
Aprepitant-loaded SMEDDS2.61 (± 0.79) x 10⁻⁴

This table presents data on the permeability of aprepitant across Caco-2 cell monolayers, a standard in vitro model for predicting intestinal drug absorption.

The stability of a prodrug and its active metabolite in biological fluids and tissues is a key determinant of its pharmacokinetic profile. For this compound, the most significant stability characteristic is its rapid and extensive conversion to aprepitant.

In vitro studies using liver preparations from non-clinical species, such as rats and dogs, have confirmed this rapid transformation. Incubations of fosaprepitant with liver S9 fractions from these species, as well as from human tissues (including kidney, lung, and ileum), showed a swift and near-complete conversion to aprepitant. This conversion is mediated by widely distributed phosphatase enzymes. The development of robust bioanalytical methods, such as validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the quantification of aprepitant in rat plasma, is a prerequisite for conducting these stability and pharmacokinetic studies. researchgate.net

In Vitro Assay Development for Receptor Binding and Functional Activity

The pharmacological activity of this compound is mediated by the antagonist effects of its active metabolite, aprepitant, at the NK-1 receptor. In vitro assays are essential for quantifying the binding affinity and functional antagonism at this receptor.

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its receptor target. In these assays, a radiolabeled ligand that is known to bind to the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is a measure of its binding affinity.

Aprepitant has demonstrated high affinity and selectivity for the human NK-1 receptor in such assays. nih.gov It binds with a sub-nanomolar affinity to the human cloned NK-1 receptor while showing significantly lower affinity for other neurokinin receptors. nih.gov This high selectivity is a key feature of its pharmacological profile. Studies have also been conducted using non-human tissues; a competitive radioligand binding assay using rat brain homogenates determined an IC₅₀ value for aprepitant, confirming its high affinity for the NK-1 receptor in other species.

Table 2: Aprepitant Binding Affinity for Neurokinin Receptors

Receptor TargetAssay SystemAffinity Value (IC₅₀)Reference
Human NK-1 ReceptorCloned Receptor0.1 nM nih.gov
Human NK-2 ReceptorCloned Receptor4500 nM nih.gov
Human NK-3 ReceptorCloned Receptor300 nM nih.gov
Rat NK-1 ReceptorRat Brain Homogenate128.4 nM

This table summarizes the binding affinity of aprepitant for different neurokinin receptors, highlighting its high selectivity for the NK-1 receptor.

Reporter gene assays are a common method for assessing the functional activity of a compound at a G-protein coupled receptor (GPCR) like the NK-1 receptor. In this type of assay, cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the receptor's signaling pathway (such as the cAMP response element, CRE, or serum response element, SRE). An antagonist's potency is determined by its ability to inhibit the signal produced by an agonist, like Substance P, thereby preventing the expression of the reporter gene.

While specific data from reporter gene assays for aprepitant are not widely detailed in the literature, its functional antagonism of the NK-1 receptor is well-established through other in vitro functional assays. For example, aprepitant has been shown to potently inhibit Substance P-induced calcium mobilization in cells expressing the NK-1 receptor. nih.gov It also blocks downstream signaling events, such as the Substance P-dependent phosphorylation of key intracellular proteins like ERK1/2 and Akt. nih.gov These assays confirm that aprepitant's binding to the NK-1 receptor translates into effective functional blockade of agonist-induced cellular responses.

Future Research Directions and Theoretical Perspectives

Investigation of Novel Synthetic Routes and Green Chemistry Approaches

As the prodrug of aprepitant (B1667566), the synthesis of fosaprepitant (B1673561) is intrinsically linked to the production of its active moiety. nih.govwikipedia.org Research in this area is geared towards developing more efficient and environmentally sustainable manufacturing processes.

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and production costs. nih.govnih.gov For aprepitant, the active component of fosaprepitant, a redesigned, highly efficient synthesis has been a significant focus. epa.gov Merck & Co., Inc. developed an innovative and convergent synthesis that assembles the complex aprepitant molecule in three highly atom-economical steps. epa.gov This newer route demonstrates key green chemistry principles by using a catalytic asymmetric reaction to introduce a chiral alcohol as a feedstock. epa.gov The stereochemistry of this alcohol is then used in a crystallization-induced asymmetric transformation to set the remaining stereogenic centers of the molecule. epa.gov This approach contrasts sharply with earlier, first-generation syntheses that required stoichiometric amounts of expensive and complex chiral acids to establish the absolute stereochemistry. epa.gov Future research will likely focus on further refining such catalytic processes and exploring the use of bio-based feedstocks and greener solvents to minimize the environmental footprint of production. researchgate.net The development of novel processes that are more energy-efficient, allow for shorter time cycles, and are easily scalable remains an important objective. google.com

A major goal of green chemistry is the reduction of waste and hazardous by-products. researchgate.net The redesigned synthesis of aprepitant has made substantial strides in this area. Compared to the original process, the new route significantly reduces the amount of raw materials and water required. epa.gov By implementing this greener synthesis, Merck has eliminated approximately 41,000 gallons of waste for every 1,000 pounds of aprepitant produced. epa.gov The new process also eliminates operationally hazardous materials used in the first-generation synthesis, such as sodium cyanide and dimethyl titanocene. epa.gov Further research into the synthesis of fosaprepitant itself, which involves the phosphorylation of aprepitant, aims to improve yields and purity while minimizing impurities. google.com Future developments may involve enzymatic or chemo-enzymatic approaches to phosphorylation, which could offer higher selectivity and reduce the need for protecting groups and the generation of associated waste streams.

Exploration of (1'S,2R,3R)-Fosaprepitant Dimeglumine in Mechanistic Biology

Fosaprepitant, through its active form aprepitant, acts as a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor. patsnap.comdrugbank.com While its primary mechanism in preventing emesis is well-established, ongoing research seeks to unravel the more nuanced aspects of NK-1 receptor signaling and explore the compound's potential as a research tool.

The binding of the natural ligand, substance P, to the NK-1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signals. mdpi.comnih.gov These pathways are known to involve phosphoinositide hydrolysis, calcium mobilization, and the activation of mitogen-activated protein kinases (MAPK). nih.gov Depending on the cell type, substance P binding can lead to the accumulation of diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC). nih.gov This can subsequently activate other proteins like c-Raf-1 and MEK, leading to the phosphorylation of Erk1/Erk2. nih.gov

Further research is needed to fully understand how these pathways are modulated by aprepitant. For instance, substance P can also activate NF-кB, a key regulator of inflammatory genes. nih.govnih.gov The activation of NF-кB by substance P is calcium-dependent in some cells, like astrocytoma cells, but not in others, such as colon epithelial cells. nih.gov Another critical downstream effector is the serine/threonine protein kinase Akt (also known as PKB), which is activated by phosphoinositide 3-kinase (PI3K). nih.gov Deeper investigation into how aprepitant antagonism of the NK-1 receptor affects the crosstalk and integration of these diverse signaling pathways (summarized in Table 1) could reveal new therapeutic possibilities.

Initiating SignalKey Pathway ComponentsCellular Response
Substance P binds NK-1RG proteins, DAG, PKC, c-Raf-1, MEK, Erk1/2 (MAPK)Cell Proliferation, Anti-apoptosis nih.govresearchgate.net
Substance P binds NK-1RCalcium mobilization, NF-κBInflammatory gene regulation, Cytokine release nih.govnih.gov
Substance P binds NK-1RPI3K, Akt (PKB)Cell Survival, Proliferation nih.govresearchgate.net
Substance P binds NK-1Rβ-arrestin, Src, Erk1/2Mitogenic activity nih.govresearchgate.net

The high affinity and selectivity of aprepitant for the NK-1 receptor make it an invaluable pharmacological tool for studying the physiological and pathophysiological roles of substance P. patsnap.com Since the substance P/NK-1R system is implicated in a wide variety of processes including pain transmission, inflammation, and cell proliferation, aprepitant can be used to probe these mechanisms. nih.govnih.gov For example, NK-1R antagonists are being investigated as potential therapeutics for neuroinflammatory conditions, as they can cross the blood-brain barrier and block the inflammatory actions of substance P within the central nervous system. nih.gov Furthermore, since the NK-1 receptor is overexpressed in many types of tumor cells and substance P can act as a mitogen, aprepitant has been studied for its potential antitumor actions, including antiproliferative and pro-apoptotic effects. researchgate.netmdpi.com Its use in preclinical models continues to help elucidate the role of the NK-1R system in cancer biology. mdpi.com

Structural Biology of NK-1 Receptor-Aprepitant Complex

Understanding the precise molecular interactions between aprepitant and the NK-1 receptor is crucial for rational drug design and the development of next-generation antagonists. High-resolution crystal structures have provided a detailed, static picture of how the receptor interacts with its antagonist. nih.gov

The NK-1 receptor possesses the canonical seven-transmembrane (7TM) helical bundle characteristic of Class A GPCRs. mdpi.comnih.gov The crystal structure of the human NK-1R in complex with aprepitant reveals that the antagonist binds in a deep pocket within the transmembrane helices. nih.govresearchgate.net A total of 15 amino acid residues are involved in the binding of aprepitant. nih.gov Insights from these structures can facilitate the development of more selective drug leads by targeting the variable regions of the ligand-binding pocket. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy studies have complemented these static crystal structures by providing dynamic insights. nih.govresearchgate.net For instance, 19F-NMR has shown that aprepitant has a slow off-rate from the binding site and that it occupies multiple substates that exchange on a millisecond timescale. nih.govresearchgate.net Comparing the active-state structure of the receptor bound to substance P with the inactive-state structure bound to aprepitant provides critical information on the conformational changes that lead to receptor activation and how antagonists like aprepitant prevent this transition. nih.gov Key residues and their interactions are summarized in Table 2.

ResidueLocation/DomainSignificance in Aprepitant Binding/Receptor Function
E782.50Transmembrane Helix IIPlays a key role in ligand binding and receptor signaling in class A GPCRs; involved in a network of hydrogen bonds that maintain the inactive conformation. mdpi.comnih.gov
F2646.51Transmembrane Helix VIA key residue involved in the binding of aprepitant. nih.gov
S1193.39Transmembrane Helix IIIInteracts with E782.50 to fine-tune the receptor conformation. mdpi.com
N3017.49Transmembrane Helix VIIPart of a hydrogen bond network with E782.50 in the inactive state. mdpi.com

Future research in this area will likely involve cryo-electron microscopy (cryo-EM) to capture the structure of the NK-1 receptor in complex with aprepitant and various signaling partners, such as G proteins and β-arrestins. nih.gov These studies will provide a more complete understanding of the molecular basis of aprepitant's insurmountable antagonism and guide the development of future therapeutics targeting the NK-1 receptor.

Crystallography or Cryo-EM Studies of Receptor-Ligand Interactions

Elucidating the three-dimensional structure of the aprepitant-NK1 receptor complex is critical for understanding its mechanism of action. High-resolution crystal structures of the human NK1 receptor bound to aprepitant have provided significant insights into how the antagonist occupies the orthosteric binding site. nih.govnih.gov These studies reveal a detailed, static picture of the key interactions.

X-ray crystallography has shown that aprepitant binds in a deep, narrow hydrophobic pocket of the NK1 receptor, involving interactions with transmembrane helices III, V, and VI. nih.govmdpi.com Key residues form a network of hydrogen bonds and hydrophobic contacts that stabilize the antagonist in the binding site, inducing a specific receptor conformation. mdpi.comresearchgate.net This antagonist-bound conformation appears to prevent the binding of the natural ligand, Substance P (SP), and inhibits the conformational changes required for receptor activation. mdpi.com

Future crystallographic studies could focus on capturing the NK1 receptor in different conformational states while bound to aprepitant or novel analogs. This would provide a more dynamic view of the antagonism mechanism.

Furthermore, cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of membrane proteins like G protein-coupled receptors (GPCRs) in various functional states. Recent cryo-EM studies have successfully resolved the structures of the NK1 receptor bound to its agonist, Substance P, in complex with Gq and Gs proteins. nih.govrcsb.orgresearchgate.net A significant future direction would be to use cryo-EM to determine the structure of the aprepitant-NK1R complex. This could provide valuable information about how the antagonist stabilizes the inactive state of the receptor and prevents G protein coupling, potentially revealing details not observable in crystal structures.

Computational Modeling of Binding and Conformational Dynamics

Computational methods, such as molecular dynamics (MD) simulations, offer a powerful complement to experimental structural data, providing insights into the dynamic nature of receptor-ligand interactions. nih.govnih.gov MD simulations can be used to model the binding process of aprepitant to the NK1 receptor, predict the stability of the complex, and explore the conformational changes induced by antagonist binding. mdpi.comnih.gov

Simulations can elucidate the energetic importance of specific interactions within the binding pocket, helping to explain the high affinity and selectivity of aprepitant. mdpi.comresearchgate.net By simulating the receptor in a lipid bilayer environment, researchers can gain a more physiologically relevant understanding of how the membrane influences receptor structure and antagonist binding. nih.gov These models can also predict how mutations in the receptor might affect aprepitant binding, guiding the design of new antagonists with improved properties or the ability to overcome potential resistance mechanisms.

Future computational studies could focus on:

Enhanced sampling methods to explore the complete conformational landscape of the NK1 receptor and the transition pathways between active and inactive states.

Free energy calculations to more accurately predict the binding affinities of new aprepitant analogs, thereby accelerating the drug design process.

Modeling the entire signaling complex , including the receptor, antagonist, and G proteins, to understand the allosteric effects of aprepitant on receptor-G protein interactions.

Theoretical Implications for Prodrug Design and Delivery

The design of fosaprepitant as a prodrug of aprepitant represents a successful strategy to overcome the poor water solubility of the parent compound, enabling intravenous administration. This approach has broader theoretical implications for the future of drug design and delivery.

Advancements in Targeted Prodrug Activation

Fosaprepitant is a classic example of a prodrug designed to improve physicochemical properties. bohrium.comresearchgate.net Its phosphoryl group renders the molecule water-soluble, and upon intravenous administration, ubiquitous phosphatases rapidly cleave this group to release the active aprepitant. bohrium.comresearchgate.net This represents a form of targeted delivery in that it allows for rapid achievement of therapeutic concentrations via the intravenous route, bypassing limitations of oral absorption.

Future advancements in targeted prodrug activation could involve more sophisticated strategies. nih.gov For instance, prodrugs could be designed to be activated by enzymes that are specifically overexpressed in a particular tissue or disease state, such as a tumor environment. researchgate.net This would concentrate the active drug at the site of action, enhancing efficacy and reducing systemic side effects.

Table 1: Prodrug Activation Strategies

Strategy Activation Mechanism Potential Advantage
Enzyme-Specific Cleavage Activation by enzymes localized to target tissues (e.g., tumor-specific proteases). Increased drug concentration at the site of action, reduced systemic toxicity.
pH-Dependent Activation Designed to release the drug in the acidic microenvironment of tumors or inflamed tissues. Site-specific drug release.
Redox-Activated Prodrugs Cleavage under the hypoxic conditions often found in solid tumors. Targeting of specific tumor microenvironments.
Light-Activated Prodrugs Drug release is triggered by external light sources. High spatial and temporal control over drug activation.

These advanced strategies could theoretically be applied to aprepitant or other NK1 receptor antagonists to target them to specific sites of inflammation or cancer cells that overexpress the NK1 receptor. mdpi.com

Application of Similar Prodrug Strategies to Other Pharmacological Targets

The phosphoryl prodrug strategy employed for fosaprepitant is highly versatile and can be applied to other drugs that suffer from poor water solubility, particularly for targets in the central nervous system (CNS) or for indications requiring intravenous administration. bohrium.comnih.govresearchgate.net

Many CNS-active drugs are highly lipophilic to facilitate crossing the blood-brain barrier, which often corresponds to poor water solubility. nih.gov Developing phosphoryl prodrugs of these compounds could enable the development of intravenous formulations for use in acute care settings where rapid onset of action is required.

Similarly, this strategy can be applied to other receptor antagonists or enzyme inhibitors across various therapeutic areas. nih.govmagtech.com.cnfrontiersin.org The key requirements are the presence of a suitable functional group (like a hydroxyl group) on the parent drug for attachment of the phosphate (B84403) moiety and the need for an intravenous formulation. magtech.com.cn The success of fosaprepitant provides a strong rationale for exploring this approach for other pharmacological targets facing similar delivery challenges. nih.govrjmseer.com

Emerging Analytical Techniques for Metabolite Profiling (Non-Human)

Characterizing the metabolic fate of a prodrug like fosaprepitant is essential for understanding its efficacy and safety. Non-human (preclinical) studies are the first step in this process, and emerging analytical techniques are continually improving the ability to profile metabolites.

High-Resolution Mass Spectrometry for Biotransformation Products

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone of modern metabolite profiling. nih.govresearchgate.net This technology offers high mass accuracy and resolution, enabling the confident identification of metabolites even in complex biological matrices like plasma, urine, and tissue homogenates from preclinical animal models. nih.govnih.gov

For a compound like fosaprepitant, the primary biotransformation is its conversion to aprepitant. However, both fosaprepitant and aprepitant can undergo further metabolism. Non-human studies using HRMS can comprehensively profile all potential biotransformation products.

The general workflow involves:

Administering fosaprepitant to an animal model.

Collecting biological samples at various time points.

Analyzing the samples using LC-HRMS.

Using sophisticated data mining tools to detect potential metabolites by looking for mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation). nih.gov

Confirming the structure of detected metabolites using tandem mass spectrometry (MS/MS), which fragments the metabolite and provides a characteristic fingerprint. researchgate.netgoogle.com

Table 2: Common Biotransformations Detectable by HRMS

Biotransformation Reaction Mass Change (Da)
Hydrolysis (Fosaprepitant → Aprepitant) -80.966
Oxidation (Hydroxylation) +15.995
N-dealkylation Variable
Glucuronidation +176.032
Sulfation +79.957

Advanced HRMS instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide sub-parts-per-million (ppm) mass accuracy, which allows for the determination of the elemental composition of metabolites, greatly aiding in their identification. semanticscholar.org These emerging techniques are crucial for building a complete picture of the metabolic fate of this compound in non-human systems, providing essential data for further drug development.

Imaging Techniques for Prodrug Distribution in Preclinical Models

The visualization of a prodrug's journey through a biological system is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For this compound, a water-soluble prodrug, imaging techniques in preclinical models offer a powerful lens to observe its rapid conversion to the active pharmaceutical ingredient, aprepitant, and to map its distribution to target and off-target tissues. This section explores the application of advanced imaging modalities, primarily Positron Emission Tomography (PET) and Mass Spectrometry Imaging (MSI), in the preclinical evaluation of fosaprepitant and similar phosphate prodrugs.

Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that can provide quantitative, three-dimensional images of biological processes in vivo. moravek.comantarosmedical.com The utility of PET in preclinical drug development is well-established, offering insights into drug-target engagement, receptor occupancy, and pharmacokinetics. researchgate.net

To employ PET for studying the distribution of fosaprepitant, a radiolabeled analog of the prodrug would be necessary. This typically involves incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecular structure of fosaprepitant without significantly altering its biological activity. moravek.com The synthesis of such a radiotracer would be a critical first step, presenting its own set of challenges to ensure stability and specific activity.

Once a suitable radiolabeled fosaprepitant is developed, preclinical PET studies in animal models, such as rodents or non-human primates, could provide invaluable data. These studies would allow for the real-time visualization of the prodrug's distribution throughout the body following administration. Key research questions that could be addressed using this approach include:

Rate and Location of Conversion: By tracking the radiolabel, researchers could potentially distinguish between the intact prodrug and its active metabolite, aprepitant, assuming the radiolabel's position is chosen strategically. This would provide spatial and temporal information on where the enzymatic conversion, primarily by alkaline phosphatase, occurs most actively in vivo.

Tissue Penetration: PET imaging can quantify the concentration of the radiotracer in various organs and tissues, including the brain. This is particularly relevant for fosaprepitant, as aprepitant targets neurokinin-1 (NK-1) receptors in the central nervous system.

Pharmacokinetic Modeling: Dynamic PET scanning, where images are acquired over time, can be used to generate time-activity curves for different tissues. This data is essential for building and refining pharmacokinetic models of both the prodrug and the active drug.

While direct PET imaging studies specifically on fosaprepitant are not widely reported in the public domain, the principles of PET imaging for other prodrugs and central nervous system-acting drugs are well-documented and provide a clear roadmap for future research in this area.

Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the visualization of the spatial distribution of a wide range of molecules, including drugs, metabolites, lipids, and proteins, directly in tissue sections. researchgate.net This technique offers high chemical specificity, enabling the simultaneous detection and mapping of the prodrug, its active metabolite, and endogenous biomolecules.

In the context of fosaprepitant, MSI could be applied to ex vivo tissue samples from preclinical animal models that have been administered the drug. The general workflow for an MSI experiment would involve:

Dosing of the animal model with this compound.

Euthanasia at specific time points post-administration.

Collection and flash-freezing of tissues of interest (e.g., brain, liver, plasma).

Cryosectioning of the frozen tissues to produce thin sections.

Application of a matrix (for MALDI-MSI) and analysis by the mass spectrometer.

The key advantage of MSI is its ability to differentiate between fosaprepitant and aprepitant based on their distinct mass-to-charge ratios. This would allow for the precise localization of both the prodrug and its active form within the microanatomy of a tissue. For instance, MSI could reveal whether fosaprepitant enters the brain parenchyma before being converted to aprepitant, or if the conversion primarily occurs at the blood-brain barrier.

The table below summarizes the potential applications and research findings that could be derived from using PET and MSI to study the preclinical distribution of fosaprepitant.

Imaging ModalityKey Information ProvidedPotential Research Findings for Fosaprepitant
Positron Emission Tomography (PET) - Real-time, in vivo biodistribution- Quantitative tissue concentration- Rate of prodrug conversion (with appropriate radiolabeling)- Determination of the primary sites of fosaprepitant to aprepitant conversion.- Quantification of brain penetration of the prodrug and/or active drug.- Development of a comprehensive pharmacokinetic model.
Mass Spectrometry Imaging (MSI) - High-resolution spatial distribution in tissue sections- Simultaneous detection of prodrug and active metabolite- Label-free analysis- Visualization of the distinct localization of fosaprepitant and aprepitant within brain microstructures.- Correlation of drug distribution with tissue histology.- Identification of potential off-target accumulation of the prodrug or its metabolites.

Q & A

Q. What is the mechanism of action of (1'S,2R,3R)-Fosaprepitant Dimeglumine in preventing chemotherapy-induced nausea and vomiting (CINV)?

this compound is a phosphorylated prodrug of aprepitant, a neurokinin-1 (NK1) receptor antagonist. It inhibits the binding of substance P to NK1 receptors in the central nervous system, thereby blocking emetic signaling pathways. Methodologically, researchers should validate receptor binding affinity via competitive radioligand assays and assess efficacy in animal models (e.g., ferret emesis models) before human trials .

Q. How can the stereochemical purity of this compound be verified during synthesis?

Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) spectroscopy to confirm stereoisomerism. X-ray crystallography may also resolve structural ambiguities. Reference standards should align with the USP/EP monographs for comparative analysis .

Q. What stability considerations are critical for formulating this compound in intravenous solutions?

Stability depends on pH, temperature, and excipient compatibility. At 1 mg/mL in saline, the compound remains stable for 24 hours at 25°C. Researchers should conduct accelerated stability studies (40°C/75% RH) and monitor degradation products via LC-MS .

Q. What experimental design principles apply to preclinical studies of this compound?

Use randomized, double-blind, placebo-controlled designs with appropriate sample sizes. Include positive controls (e.g., ondansetron for 5-HT3 antagonism) and assess endpoints like emesis frequency and time to first vomiting episode. Stratify subjects by emetogenic risk (e.g., cisplatin-based chemotherapy) .

Advanced Research Questions

Q. How can pharmacokinetic (PK) modeling optimize dosing regimens for this compound in diverse populations?

Develop population PK models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like body weight, hepatic function, and CYP3A4 polymorphisms, as aprepitant (the active metabolite) is metabolized via this pathway. Validate models with sparse sampling data from phase I/II trials .

Q. What methodologies resolve contradictions in efficacy data between fosaprepitant and aprepitant in CINV trials?

Conduct meta-analyses of phase III trials (e.g., Hata et al., 2022) to compare complete response rates. Adjust for confounders like corticosteroid co-administration and emetogenicity of chemotherapy regimens. Use subgroup analyses to identify patient-specific factors (e.g., age, genetic variations) influencing outcomes .

Q. How does this compound interact with CYP3A4 substrates, and how can these interactions be mitigated in clinical research?

Perform in vitro cytochrome P450 inhibition assays to quantify IC50 values. In clinical studies, monitor plasma levels of co-administered CYP3A4 substrates (e.g., dexamethasone) and adjust doses empirically. Use physiologically based pharmacokinetic (PBPK) modeling to predict interaction magnitudes .

Q. What bioanalytical methods are recommended for quantifying aprepitant and fosaprepitant in plasma?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Validate methods per FDA guidelines (21 CFR 320.1) for sensitivity (LOQ ≤1 ng/mL), precision (CV <15%), and recovery (>85%). Ensure stability in freeze-thaw cycles and long-term storage (-80°C) .

Q. How can molecular docking studies elucidate the binding affinity of this compound to NK1 receptors?

Employ computational tools like AutoDock Vina or Schrödinger Suite. Use crystal structures of NK1 receptors (PDB ID: 6HLO) to simulate ligand-receptor interactions. Validate predictions with mutagenesis studies targeting key residues (e.g., D122, E193) .

Q. What strategies improve the stability of this compound in lyophilized formulations?

Optimize excipients (e.g., mannitol as a bulking agent, polysorbate 80 for solubilization) and lyophilization cycles (e.g., primary drying at -40°C). Characterize residual moisture content (<1%) via Karl Fischer titration and assess reconstitution time .

Methodological Guidance for Data Analysis

  • Handling Heterogeneous Clinical Data : Use mixed-effects models to account for inter-center variability in multi-site trials. Apply sensitivity analyses to test robustness against missing data (e.g., multiple imputation) .
  • Statistical Power in Phase III Trials : Calculate sample sizes using Cohen’s d effect size (α=0.05, β=0.2). For non-inferiority margins, set Δ ≤15% for complete response rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.